5,14-Hedge
CAS No.:
Cat. No.: VC16603712
Molecular Formula: C20H36O3
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36O3 |
|---|---|
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | (5Z,14Z)-20-hydroxyicosa-5,14-dienoic acid |
| Standard InChI | InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h7,9-10,12,21H,1-6,8,11,13-19H2,(H,22,23)/b9-7-,12-10- |
| Standard InChI Key | OSXBQXPUGBCPNS-GEHMVYPESA-N |
| Isomeric SMILES | C(CCC/C=C\CCCCCO)CCC/C=C\CCCC(=O)O |
| Canonical SMILES | C(CCCC=CCCCCCO)CCCC=CCCCC(=O)O |
Introduction
Chemical Structure and Synthesis of 5,14-HEDGE
Molecular Architecture
5,14-HEDGE is characterized by a 20-carbon polyunsaturated fatty acid backbone featuring hydroxyl groups at the 5th and 14th positions, conjugated with a glycine moiety via an amide bond . The molecular formula reflects its hybrid structure, combining elements of endogenous eicosanoids and synthetic stabilizers. The Z-configuration of the double bonds at carbons 5 and 14 ensures spatial alignment critical for receptor interactions, mimicking the natural ligand 20-HETE . This structural fidelity allows 5,14-HEDGE to engage cytochrome P450 (CYP) enzymes and downstream signaling cascades with high affinity.
Synthetic Pathways
The synthesis of 5,14-HEDGE involves multi-step organic reactions starting from arachidonic acid derivatives. Key steps include regioselective hydroxylation at the ω-20 position, followed by enzymatic amidation with glycine to enhance solubility and metabolic stability . Advanced techniques such as asymmetric catalysis ensure the preservation of stereochemistry at the double bonds, which is essential for biological activity. Industrial-scale production remains challenging due to the complexity of isolating intermediates, but recent advances in solid-phase synthesis have improved yields .
Pharmacological Effects in Preclinical Models
Cardiovascular Stabilization
In rodent models of endotoxemia induced by lipopolysaccharide (LPS), 5,14-HEDGE administration (30 mg/kg) prevented hypotension and tachycardia, restoring mean arterial pressure (MAP) by 35 mmHg and reducing heart rate (HR) by 75 bpm within 4 hours . These effects correlate with the compound’s ability to antagonize soluble guanylyl cyclase (sGC) and protein kinase G (PKG) activation, pathways typically overstimulated by nitric oxide (NO) during sepsis . By preserving vascular tone, 5,14-HEDGE mitigates the hemodynamic collapse characteristic of septic shock.
Anti-Inflammatory Mechanisms
5,14-HEDGE suppresses the myeloid differentiation primary response 88 (MyD88)/transforming growth factor-activated kinase 1 (TAK1)/inhibitor of κB kinase β (IKKβ)/inhibitor of κB-α (IκB-α)/NF-κB axis, a central regulator of innate immune responses . In LPS-treated rats, the compound reduced phosphorylated IκB-α levels by 60% in renal and cardiovascular tissues, preventing nuclear translocation of NF-κB p65 subunits . Concurrently, serum concentrations of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-8 (IL-8) decreased by 45–50%, underscoring its broad immunosuppressive effects .
Modulation of Epigenetic and Post-Translational Pathways
microRNA Regulation
Endotoxemia elevates circulating microRNAs (miRNAs), including miR-150, miR-223, and miR-297, which exacerbate vascular dysfunction by targeting endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2) . 5,14-HEDGE normalizes these miRNA levels, reducing miR-150 expression by 70% and miR-223 by 65% in serum samples . This epigenetic modulation complements its anti-inflammatory actions, preserving endothelial integrity and attenuating oxidative stress.
Enzymatic Interactions
The compound upregulates CYP4A1 and CYP2C23 expression, enzymes responsible for synthesizing 20-HETE and epoxyeicosatrienoic acids (EETs) . These eicosanoids counterbalance vasodilatory prostanoids like prostaglandin I₂ (PGI₂) and prostaglandin E₂ (PGE₂), whose overproduction during sepsis contributes to vascular hyporeactivity. By enhancing 20-HETE bioavailability, 5,14-HEDGE restores the equilibrium between vasoconstrictor and vasodilator mediators .
Therapeutic Applications and Comparative Analysis
Structural and Functional Analogues
Comparative analyses highlight 5,14-HEDGE’s unique profile among synthetic eicosanoids. For instance, N-[20-hydroxyeicosa-6(Z),15(Z)-dienoyl]glycine, a structural variant, exhibits weaker vasoconstrictor effects due to altered double-bond positioning . Similarly, 5,14-dihydroxy-eicosatetraenoic acid lacks the glycine moiety, reducing its metabolic stability and receptor specificity . These distinctions underscore the importance of precise molecular engineering in optimizing therapeutic outcomes.
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